2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
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Overview
Description
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxy-methylpropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine, ethyl bromide, and 2-hydroxy-2-methylpropylamine.
Formation of Intermediate: The 3-chlorophenylamine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl-3-chlorophenylamine.
Acylation: The intermediate is then acylated with acetic anhydride to form N-ethyl-3-chlorophenylacetamide.
Final Product: The N-ethyl-3-chlorophenylacetamide is reacted with 2-hydroxy-2-methylpropylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 2-(3-chlorophenyl)-N-ethyl-N-(2-oxopropyl)acetamide.
Reduction: Formation of 2-(phenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
Substitution: Formation of 2-(3-hydroxyphenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
Scientific Research Applications
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-methyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-ethylpropyl)acetamide
Uniqueness
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H20ClNO2 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-4-16(10-14(2,3)18)13(17)9-11-6-5-7-12(15)8-11/h5-8,18H,4,9-10H2,1-3H3 |
InChI Key |
BCMVHRDJMJIKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(C)O)C(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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